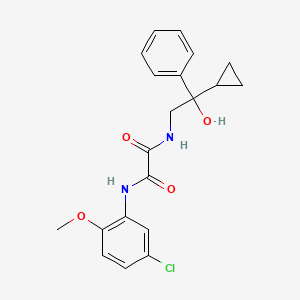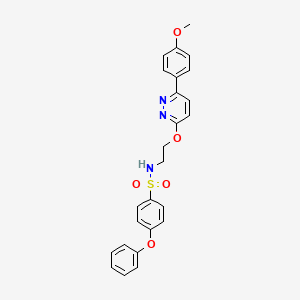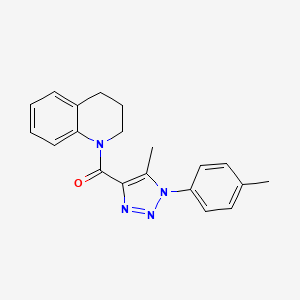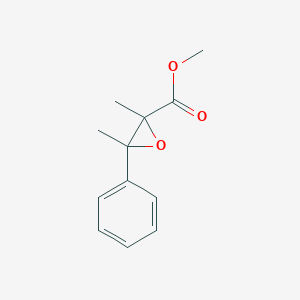
methyl (1R,2S)-2-aminocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc .Scientific Research Applications
Enzymatic Menthol Production
Menthol is a high-value monoterpenoid compound found naturally in mint plants (Mentha spp.). It has applications in fragrances, perfumes, and flavors. Researchers have developed a one-pot biosynthesis method for producing menthol and its isomer neomenthol from pulegone. By using recombinant Escherichia coli extracts containing biosynthetic genes, they achieved moderate to highly pure menthol and neomenthol. This approach allows easier optimization of each enzymatic step and facilitates the generation of compound libraries for high-throughput screening .
Stereoselective Synthesis
The compound’s stereochemistry plays a crucial role in its applications. For instance, the synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate involves stereoselective NH-transfer. This reaction employs diacetoxyiodobenzene and ammonium carbamate, occurring in acetonitrile at room temperature .
Tetrapyrazinoporphyrazine Derivatives
Researchers have explored the physicochemical properties of [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-thiophen-5-yl-substituted tetrapyrazinoporphyrazine with magnesium(II) ions. Understanding these properties contributes to potential applications in materials science and coordination chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function . More research is needed to identify the specific targets of this compound.
Biochemical Pathways
The biochemical pathways affected by methyl (1R,2S)-2-aminocyclobutane-1-carboxylate are currently unknown . The compound may influence various pathways depending on its targets. Once these targets are identified, it will be possible to determine the affected pathways and their downstream effects.
Action Environment
The action, efficacy, and stability of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate could be influenced by various environmental factors These could include the pH of the environment, the presence of other molecules, temperature, and more
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (1R,2S)-2-aminocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHXOVKGKHSNDO-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1R,2S)-2-aminocyclobutane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2768183.png)









![2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2768199.png)
![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2768200.png)

![Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate](/img/structure/B2768204.png)